(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Brand Name: Vulcanchem
CAS No.: 138923-03-2
VCID: VC21202931
InChI: InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1
SMILES: COC(=O)C1CC(C=C1)N
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate

CAS No.: 138923-03-2

Cat. No.: VC21202931

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate - 138923-03-2

Specification

CAS No. 138923-03-2
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
Standard InChI InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1
Standard InChI Key ANVYHALMQXHQSG-RITPCOANSA-N
Isomeric SMILES COC(=O)[C@H]1C[C@H](C=C1)N
SMILES COC(=O)C1CC(C=C1)N
Canonical SMILES COC(=O)C1CC(C=C1)N

Introduction

Chemical Structure and Properties

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate features a cyclopentene ring with specific stereochemistry at positions 1 and 4. It contains an amino group at the 4-position and a methyl carboxylate group at the 1-position, connected by a cyclopentene ring with a double bond between positions 2 and 3. The molecular structure is characterized by its specific chirality, which plays a crucial role in its biological and chemical interactions.

Basic Physical and Chemical Properties

PropertyValue
Molecular FormulaC₇H₁₁NO₂
Molecular Weight141.17 g/mol
CAS Number152279-17-9
IUPAC NameMethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
Standard InChIInChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1
Standard InChIKeyANVYHALMQXHQSG-RITPCOANSA-N
Isomeric SMILESCOC(=O)[C@H]1CC@HN

The compound exists in various salt forms, with the hydrochloride salt (CAS: 229613-83-6) and L-tartrate salt being the most common derivatives . These salt forms are often preferred in pharmaceutical applications due to their enhanced stability and solubility properties .

Stereochemistry and Configuration

The stereochemistry of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is critical to its properties and applications. The compound possesses two chiral centers at positions 1 and 4 of the cyclopentene ring, with specific (1S,4R) configuration . This configuration is essential for its biological activity and interactions with chiral environments such as enzyme binding sites.

Stereoisomers and Their Significance

Several stereoisomers of this compound exist, each with distinct properties:

  • (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate: The focus of this article

  • (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate: The enantiomer (mirror image)

  • rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate: A diastereomer with different spatial configuration

The stereochemical differences between these isomers lead to distinct biological activities and chemical reactivities, highlighting the importance of stereospecific synthesis in pharmaceutical development .

Synthesis and Preparation Methods

Multiple synthetic routes have been developed for the preparation of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate, with approaches varying based on the desired scale, purity, and specific salt form.

Laboratory Scale Synthesis

One common synthetic approach involves resolution of racemic mixtures:

  • Enzymatic Resolution: Starting with racemic 1-amino-4-carboxy-2-cyclopentene, which undergoes enzymatic resolution using γ-lactam enzymes .

  • Tartaric Acid Resolution: The racemic mixture is resolved using D-tartaric acid, followed by treatment with L-tartaric acid to obtain the optically pure compound .

Industrial Scale Production

For larger-scale production, more efficient methods have been developed:

  • Continuous Flow Reactors: Optimizing reaction conditions for enhanced efficiency and yield.

  • Purification Techniques: Including crystallization and chromatography to obtain high-purity material .

A detailed synthesis protocol documented in patent literature describes:

"To a mixture of (1S,4R)-Methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate (10g, 34.3 mmol) and ammonium chloride (1.85g, 34.3 mmol) in ethanol (79g) was added a 2M solution of ammonia in methanol (17.2 mL, 34.4 mmol). The mixture was stirred for 2h, resulting in precipitation of the tartaric acid di-ammonium salt. The solid was removed by filtration and the filtrate was concentrated to about 10 mL."

This process yields the hydrochloride salt with high optical purity (>99.5% ee by HPLC), as confirmed by specific rotation measurements: [α]D^20°C = -90.5° (c = 1g/dL, MeOH) .

Chemical Reactions and Reactivity

The functional groups present in (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate enable various chemical transformations, making it valuable in organic synthesis.

Key Reaction Types

Several common reaction types can occur with this compound:

  • Amine Functionalization: The primary amino group can undergo:

    • Acylation to form amides (e.g., acetamidation to form the acetamido derivative)

    • Carbamate formation (e.g., with di-tert-butyl carbonate to form Boc-protected derivatives)

    • Nucleophilic substitution reactions

  • Ester Transformations:

    • Hydrolysis to the corresponding carboxylic acid

    • Transesterification to form different esters

    • Reduction to primary alcohols

  • Alkene Modifications:

    • Hydrogenation of the double bond

    • Addition reactions across the C=C bond

    • Cycloaddition reactions

Protection/Deprotection Strategies

In multi-step syntheses, the amino group often requires protection. A documented example involves Boc protection:

"(1S,4R)-Methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate (100.0 g, 0.343 mol) and di-tert-butyl carbonate (78.7 g, 0.361 mol) were suspended in methanol (130.0 g). Triethylamine (80.0 g, 0.791 mol) was added to the suspended solution, at 30-35°C."

This reaction produces (1S,4R) 4-[[(1,1,-dimethylethoxy)carbonyl]amino]-cyclopent-2-ene-1-carboxylate, a protected intermediate used in further synthetic steps .

Applications in Research and Industry

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate serves multiple purposes in both research settings and industrial applications.

Pharmaceutical Applications

The compound is particularly important in pharmaceutical synthesis:

  • Antiviral Drug Development: It serves as a key intermediate in the synthesis of antiviral medications, including peramivir .

  • Building Block: Its unique structure makes it valuable for constructing more complex drug molecules with specific stereochemical requirements.

Research Applications

In academic and industrial research settings, the compound is utilized for:

  • Structure-Activity Relationship (SAR) Studies: The stereochemically defined compound enables investigation of how spatial arrangement impacts biological activity.

  • Chiral Auxiliary: In asymmetric synthesis, enabling stereoselective transformations.

  • Enzyme Mechanism Studies: As a substrate or inhibitor in enzyme-catalyzed reactions.

Biological Activity and Pharmacological Implications

The biological interactions of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate are primarily related to its role as a precursor in pharmaceutical synthesis, though some direct biological activities have been observed.

Neurotransmitter System Interactions

Research suggests that this compound may interact with neurotransmitter systems:

Analytical Characterization

Analytical methods for characterizing (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate and confirming its identity and purity are essential for research and quality control.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) data provides detailed structural confirmation:

¹H NMR (D₂O): δ 6.20-6.17 (m, 1H), 5.97-5.94 (m, 1H), 4.40-4.30 (m, 1H), 3.80-3.71 (m, 1H), 3.72 (s, 3H), 2.72-2.52 (m, 1H), 2.12-2.00 (m, 1H) .

¹³C NMR (D₂O): δ 176.0 (C), 135.8 (CH), 129.6 (CH), 51.6 (CH), 52.8 (CH), 49.5 (CH₃), 31.1 (CH₂) .

Related Compounds and Derivatives

Several structurally related compounds and derivatives of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate have been prepared and studied.

Salt Forms

The compound exists in various salt forms with distinct properties:

Salt FormCAS NumberMolecular FormulaMolecular Weight (g/mol)Applications
Free Base152279-17-9C₇H₁₁NO₂141.17Synthetic intermediate
Hydrochloride229613-83-6C₇H₁₂ClNO₂177.63Enhanced stability, water solubility
L-Tartrate419563-22-7C₁₁H₁₇NO₈291.25Resolution of enantiomers, pharmaceutical grade

Functionalized Derivatives

Various functional group modifications yield important derivatives:

  • Acetamido Derivative: (1R,4S)-methyl 4-acetamidocyclopent-2-enecarboxylate (CAS: 69919-17-1), where the amino group is acetylated.

  • Boc-Protected Derivative: (1S,4R) 4-[[(1,1,-dimethylethoxy)carbonyl]amino]-cyclopent-2-ene-1-carboxylate, an important intermediate in multi-step syntheses .

These derivatives exhibit different physicochemical properties and reactivities, expanding the utility of this chemical scaffold in various applications.

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